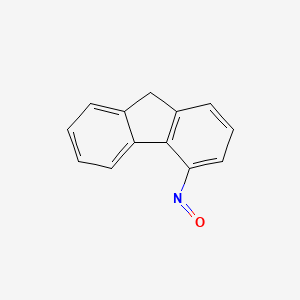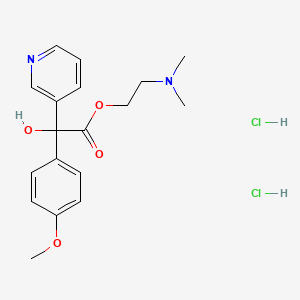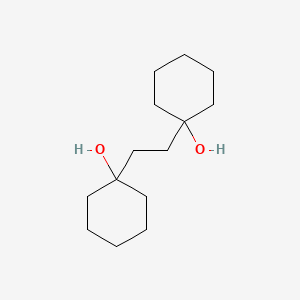
1,1'-Ethylenedicyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Ethylenedicyclohexanol is an organic compound with the molecular formula C14H26O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to cyclohexane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-Ethylenedicyclohexanol can be synthesized through several methods. One common approach involves the hydrogenation of ethylene dicyclohexane, where ethylene gas is reacted with cyclohexane in the presence of a catalyst such as palladium or platinum under high pressure and temperature conditions. Another method involves the reduction of 1,1’-ethylenedicyclohexanone using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of 1,1’-Ethylenedicyclohexanol typically involves large-scale hydrogenation processes. The reaction is carried out in reactors equipped with catalysts and operated under controlled conditions to ensure high yield and purity of the product. The process may also include purification steps such as distillation and crystallization to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Ethylenedicyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of 1,1’-Ethylenedicyclohexanol can be achieved using hydrogen gas in the presence of a metal catalyst or using chemical reducing agents.
Substitution: The hydroxyl groups in 1,1’-Ethylenedicyclohexanol can be substituted with other functional groups through reactions with halogenating agents or other electrophiles.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alkanes or other reduced forms.
Substitution Products: Halogenated compounds, ethers, esters.
Aplicaciones Científicas De Investigación
1,1’-Ethylenedicyclohexanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-Ethylenedicyclohexanol involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and reactivity. In biological systems, it may interact with enzymes and receptors, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Cyclohexanol: A monohydroxy derivative of cyclohexane, used in the production of nylon and as a solvent.
1,1’-Ethylenedicyclohexanone: A related compound with ketone functional groups, used in organic synthesis.
1-Ethynyl-1-cyclohexanol: An acetylenic alcohol with applications in organic synthesis and pharmaceuticals.
Uniqueness: 1,1’-Ethylenedicyclohexanol is unique due to its diol structure, which allows it to participate in a wider range of chemical reactions compared to its monohydroxy counterparts. Its ability to form hydrogen bonds and interact with various molecular targets makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
24434-24-0 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
1-[2-(1-hydroxycyclohexyl)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H26O2/c15-13(7-3-1-4-8-13)11-12-14(16)9-5-2-6-10-14/h15-16H,1-12H2 |
Clave InChI |
ADJDYDCKLROAKA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CCC2(CCCCC2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)
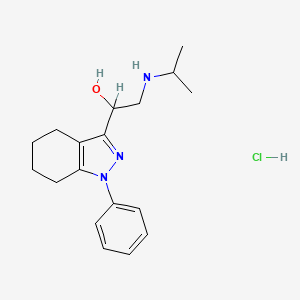
![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
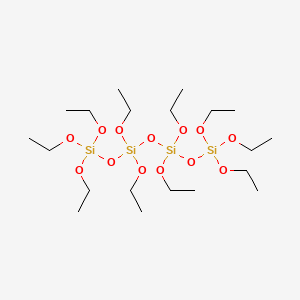
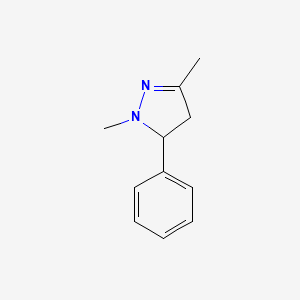
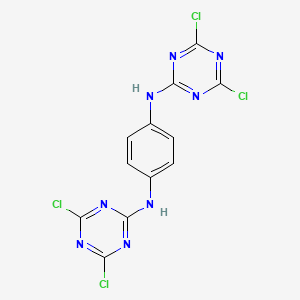
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)
![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)
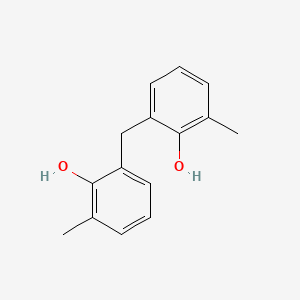
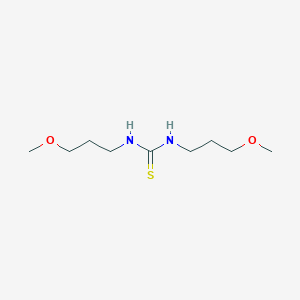
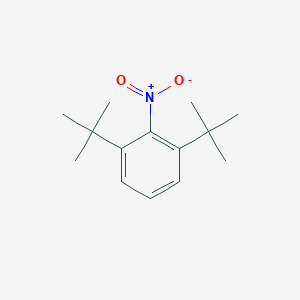
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)
